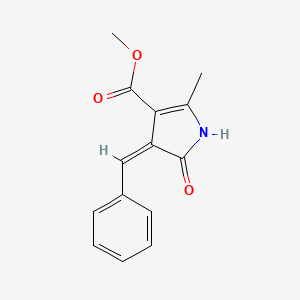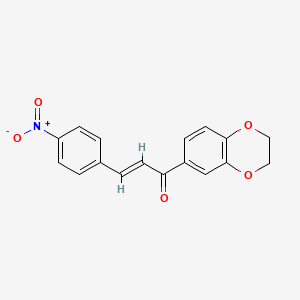
2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
概要
説明
2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structural features This compound contains a brominated aromatic ring, a hydroxymethyl group, and an epoxyisoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the bromination of 4-methylphenyl compounds, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The formation of the epoxyisoindole core is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The brominated aromatic ring and the epoxyisoindole core are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The hydroxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a chlorine atom instead of bromine.
2-(3-fluoro-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-bromo-4-methylphenyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This distinguishes it from its chloro and fluoro analogs, which may exhibit different reactivity and biological profiles.
特性
IUPAC Name |
2-(3-bromo-4-methylphenyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-8-2-3-9(6-10(8)17)18-14(20)12-11-4-5-16(7-19,22-11)13(12)15(18)21/h2-6,11-13,19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJFUECLXYFTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B3847972.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3847978.png)
![N-(Prop-2-EN-1-YL)-N'-[(pyridin-2-YL)methyl]ethanediamide](/img/structure/B3847984.png)
![N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide](/img/structure/B3847988.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
![5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3848005.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B3848009.png)
![N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848026.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B3848062.png)
![5-[[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3848065.png)


![4-[5-[(Z)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3848082.png)
